
8-Hydroxymirtazapine b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxymirtazapine b-D-glucuronide is a useful research compound. Its molecular formula is C23H27N3O7 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolism and Pharmacokinetics
8-OH-MIR-G is primarily formed through the glucuronidation of 8-hydroxymirtazapine, a metabolite of mirtazapine. The glucuronidation pathway plays a critical role in the elimination of drugs from the body, influencing their pharmacokinetic profiles.
Key Findings from Research Studies
- Plasma Concentration Analysis :
- A study involving Japanese psychiatric patients indicated that plasma levels of 8-OH-MIR were significantly lower than those of mirtazapine and its other metabolites. The median plasma concentration of 8-OH-MIR-G was found to be approximately 111.60 nmol/L , highlighting its prominence in the metabolic pathway compared to its parent compound .
- Correlation with Genetic Factors :
Therapeutic Implications
The understanding of 8-OH-MIR-G's pharmacokinetics can lead to improved dosing strategies for mirtazapine, especially in populations with varying metabolic capacities due to genetic differences or other factors such as age and smoking behavior .
Case Studies
Several studies have documented the significance of 8-OH-MIR-G in clinical settings:
- Study on Psychiatric Patients : This study assessed the steady-state concentrations of mirtazapine and its metabolites, including 8-OH-MIR-G, revealing critical insights into how these compounds interact within the body and their potential impact on treatment outcomes .
- Genotype Influence on Drug Metabolism : Research has explored how different CYP2D6 genotypes affect the pharmacokinetics of mirtazapine and its metabolites, including 8-OH-MIR-G. Such studies emphasize the need for personalized medicine approaches in treating depression .
Applications in Research
-
In Vitro Studies :
- 8-OH-MIR-G is utilized in various in vitro experiments to study drug interactions and metabolic pathways. Its role as a glucuronide conjugate makes it a valuable compound for understanding phase II metabolism processes.
-
Pharmacological Research :
- The compound is essential for developing new antidepressants or optimizing existing treatments by providing insights into how modifications to drug structures can influence their metabolic fates and therapeutic effects.
-
Biomarker Development :
- Given its significance in the metabolism of mirtazapine, 8-OH-MIR-G could serve as a biomarker for monitoring therapeutic efficacy and safety in patients undergoing treatment with mirtazapine.
化学反应分析
Metabolic Pathway and Enzymatic Reactions
8-OH-MIR-G is synthesized via two enzymatic steps:
Step 1: Hydroxylation by Cytochrome P450 Enzymes
-
Mirtazapine undergoes hydroxylation at the 8-position by CYP2D6 and CYP1A2 , forming 8-hydroxymirtazapine (8-OH-MIR) .
-
This reaction introduces a hydroxyl group, enabling subsequent conjugation.
Step 2: Glucuronidation by UGT Enzymes
-
UGT1A4 , UGT2B7 , and UGT2B10 catalyze the transfer of glucuronic acid to the hydroxyl group of 8-OH-MIR, forming 8-OH-MIR-G .
-
The reaction utilizes uridine diphosphate glucuronic acid (UDPGA) as a cofactor.
Key Reaction:
8 OH MIR+UDPGAUGT8 OH MIR G+UDP
Pharmacokinetic Data
A study of 79 Japanese psychiatric patients revealed:
Parameter | Median Plasma Concentration (nmol/L) | Ratio (Glucuronide/Unconjugated) |
---|---|---|
8-OH-MIR | 1.42 | — |
8-OH-MIR-G | 111.60 | 59.50 |
Mirtazapine (MIR) | 92.71 | — |
Mirtazapine glucuronide | 75.00 | 0.92 |
-
8-OH-MIR-G concentrations were 59.5-fold higher than 8-OH-MIR, highlighting efficient glucuronidation .
-
Smoking and age influenced parent drug and metabolite levels but not glucuronidation efficiency .
Driving Factors in Glucuronide Disposition
-
Efflux Transporters : Glucuronides require transporters like MRP2 and BCRP for cellular export due to their hydrophilicity .
-
Enzyme-Transporter Coupling : Rapid efflux by transporters reduces intracellular glucuronide accumulation, enhancing reaction rates .
Stability and Reactivity
-
Hydrolysis : 8-OH-MIR-G is susceptible to enzymatic hydrolysis (e.g., by β-glucuronidase), regenerating 8-OH-MIR .
-
HPLC Analysis : Confirmed minimal retro-conversion in plasma under normal conditions .
Clinical Implications
属性
分子式 |
C23H27N3O7 |
---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19-,20?,23+/m0/s1 |
InChI 键 |
DSOPOPYPJYTAKL-MNHPYHCTSA-N |
手性 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。